4-Benzenesulfonylbenzoic acid

Overview

Description

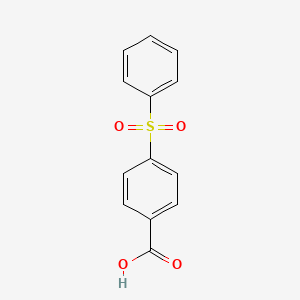

4-Benzenesulfonylbenzoic acid, with the chemical formula C13H10O4S, is a white crystalline solid known for its applications in organic chemistry . It is characterized by the presence of both benzenesulfonyl and carboxylic acid functional groups, making it a versatile compound in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzenesulfonylbenzoic acid can be synthesized through several methods. One common approach involves the sulfonation of benzoic acid derivatives. The reaction typically requires the use of sulfur trioxide and fuming sulfuric acid, which introduces the sulfonyl group into the benzene ring . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced reaction conditions and catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Benzenesulfonylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the sulfonyl group, potentially converting it into other functional groups.

Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfonamides .

Scientific Research Applications

4-Benzenesulfonylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzenesulfonylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Benzoic Acid: A simple aromatic carboxylic acid with similar structural features but lacking the sulfonyl group.

p-Toluenesulfonic Acid: Contains a sulfonyl group but differs in the position and nature of the substituents on the benzene ring.

Uniqueness: 4-Benzenesulfonylbenzoic acid is unique due to the presence of both benzenesulfonyl and carboxylic acid functional groups, which confer distinct chemical reactivity and versatility. This dual functionality makes it particularly valuable in synthetic chemistry and various industrial applications .

Biological Activity

4-Benzenesulfonylbenzoic acid, also known as 4-(benzenesulfonyl)benzoic acid, is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a benzenesulfonyl group attached to a benzoic acid backbone, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth and biofilm formation.

- Carbonic Anhydrase Inhibition : This compound has been identified as a potent inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA II. The selectivity for CA IX makes it a candidate for cancer therapy, as CA IX is often overexpressed in tumors .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231, a breast cancer cell line. The compound significantly increases the percentage of annexin V-FITC-positive apoptotic cells, indicating its potential as an anticancer agent .

1. Antimicrobial Efficacy

A study evaluated the antibacterial activity of various benzenesulfonamide derivatives, including this compound. The results indicated that at a concentration of 50 μg/mL, the compound exhibited significant inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae, with percentages reaching up to 80% .

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | S. aureus | 80.69 |

| This compound | K. pneumoniae | 79.46 |

2. Carbonic Anhydrase Inhibition

The inhibitory effects on carbonic anhydrases were assessed using enzyme assays. The IC50 values for CA IX ranged from 10.93 to 25.06 nM, while for CA II, they were between 1.55 to 3.92 μM. This data underscores the compound's selective inhibition profile favoring CA IX over CA II .

| Enzyme | IC50 (nM) |

|---|---|

| CA IX | 10.93 - 25.06 |

| CA II | 1.55 - 3.92 |

3. Induction of Apoptosis

In vitro studies demonstrated that treatment with this compound led to a significant increase in apoptotic markers in MDA-MB-231 cells. The percentage of late apoptotic cells increased from 0.18% to 22.04%, indicating strong pro-apoptotic effects .

Pharmacokinetics and Toxicity

The pharmacokinetic properties of this compound have been assessed through predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, indicating favorable profiles that suggest potential for therapeutic applications . However, further studies are needed to fully understand its safety profile in clinical settings.

Properties

IUPAC Name |

4-(benzenesulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXDNBNSQBZKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063815 | |

| Record name | Benzoic acid, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5361-54-6 | |

| Record name | 4-(Phenylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5361-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005361546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5361-54-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5361-54-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(phenylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5361-54-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.